N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22ClN5O3 and its molecular weight is 403.87. The purity is usually 95%.
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Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, a compound with the CAS number 941870-75-3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships.
Chemical Structure and Properties
The compound's molecular formula is C17H22ClN5O3, with a molecular weight of approximately 381.9 g/mol. The structure features a phenyl ring substituted with chlorine and methoxy groups, a piperidine moiety linked via a pyrazine ring, and an oxalamide functional group.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Kinase Inhibition : Some derivatives have shown potent inhibition of kinases such as CSNK2A and PIM3, which are implicated in cancer progression. For instance, compounds with similar structures have been reported to inhibit CSNK2A with IC50 values in the nanomolar range, demonstrating significant potential as anticancer agents .
- Antioxidant Activity : The presence of methoxy and chloro substituents may enhance antioxidant properties, as seen in related compounds. Antioxidant assays have indicated that modifications to the phenolic structure can lead to increased radical scavenging activity .
- Anti-inflammatory Effects : Compounds containing piperidine and oxalamide functionalities have been associated with anti-inflammatory activities. The modulation of inflammatory pathways through these compounds suggests potential therapeutic applications in chronic inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable biological activities:
Activity Type | Observed Effect | Reference |
---|---|---|
Kinase Inhibition | Potent against CSNK2A (IC50 ~ 9 nM) | |
Antioxidant Activity | High DPPH radical scavenging ability | |
Anti-inflammatory | Reduced cytokine production |
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- CSNK2A Inhibition : A study involving a series of pyrazine derivatives showed that modifications at the 6-position significantly impacted potency against CSNK2A, suggesting that structural optimization could enhance efficacy .
- Dual Action Compounds : Research has identified compounds that can simultaneously inhibit multiple kinases (e.g., CSNK2A and PIM3), which could provide a synergistic effect in treating cancer .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3/c1-28-16-3-2-14(20)10-15(16)24-19(27)18(26)23-11-13-4-8-25(9-5-13)17-12-21-6-7-22-17/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQYHLBDZIHPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.